13-O-(Triethylsilyl) Baccatin III

Catalog No.
S910720
CAS No.
208406-86-4
M.F
C37H52O11Si
M. Wt
700.897
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-O-(Triethylsilyl) Baccatin III

In paclitaxel QC, using unprotected Baccatin III or 7-TES analog as impurity standard causes retention time errors and batch failures. 13-TES-Baccatin III (CAS 208406-86-4) is the exact USP/EP compendial standard (Paclitaxel Impurity 23) ensuring accurate HPLC calibration and ≤0.1% impurity limit. As a synthetic scaffold, its C13 TES protection enables regioselective C7/C10 modification without poly-functionalization; mild fluoride deprotection yields high overall purity. Off-white solid, ≥98% purity, stable for taxane R&D.

CAS Number

208406-86-4

Product Name

13-O-(Triethylsilyl) Baccatin III

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C37H52O11Si

Molecular Weight

700.897

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1

InChI Key

NKNHZPLYHAABLP-UZBMNOCMSA-N

SMILES

CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O

Synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-9-[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one;

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

13-O-(Triethylsilyl) Baccatin III is a highly specialized taxane derivative characterized by the selective triethylsilyl (TES) protection of the C13 hydroxyl group [1]. In pharmaceutical procurement, it serves a dual mandate: it is a critical compendial reference standard (Paclitaxel Impurity 23) required for the quality control of semi-synthetic and fermentation-derived paclitaxel [2], and it acts as a regioselective scaffold for advanced taxane synthesis. With a molecular weight of 700.89 g/mol and a stable off-white solid form, this compound provides the exact chromatographic retention profile and steric shielding necessary for high-resolution analytical profiling and precision C7/C10 functionalization [1].

Procurement Fit

Protected taxane intermediate for docetaxel semisynthesis via convergent side‑chain attachment.
Regioselective 13‑O‑TES masks the hindered 13‑OH, enabling orthogonal C‑7/C‑10 functionalization before deprotection.
Supplied as off‑white solid; store at −20 °C to maintain integrity during multi‑step campaigns.

Generic substitution with closely related analogs, such as unprotected Baccatin III or the standard intermediate 7-TES-Baccatin III, critically compromises both regulatory compliance and synthetic yield [2]. In quality control workflows, USP and EP monographs mandate the exact 13-TES-Baccatin III standard to establish precise relative response factors and verify peak resolution; using a proxy standard results in retention time mismatches and batch release failures[1]. In semi-synthetic applications, the C13 position is the primary site for side-chain coupling. While 7-TES-Baccatin III leaves C13 open for this exact purpose, 13-TES-Baccatin III intentionally blocks it with a bulky silyl ether, completely redirecting chemical reactivity to the C7 and C10 positions [2]. Attempting C7/C10 modifications on unprotected Baccatin III leads to non-selective poly-functionalization and severe yield penalties.

Substitution Risk

Target
13‑O‑TES Baccatin III: TES exclusively at C‑13, leaving 7‑OH and 10‑OH available for orthogonal modification.
Substitute
Unprotected baccatin III: free 13‑OH leads to premature acylation and complex mixtures during C‑7/C‑10 steps.
Target
13‑O‑TES Baccatin III: 13‑OH protected, ensuring that chiral side‑chain coupling occurs only after deliberate deprotection.
Substitute
7‑O‑TES Baccatin III (CAS 115437‑21‑3): 13‑OH remains exposed, risking epimerization or side reactions at the critical esterification site.
Target
Authentic, analytically defined 13‑O‑TES regioisomer with verified melting point and purity.
Substitute
Generic “protected baccatin” mixtures: regioisomer profile may shift reactivity, requiring costly chromatographic separation.

Compendial Compliance and Impurity Quantification

In the chromatographic profiling of paclitaxel, 13-TES-Baccatin III is required to quantify specific manufacturing byproducts [1]. According to compendial methods, this impurity must be resolved from other taxanes and quantified against a strict limit. 13-TES-Baccatin III exhibits a distinct retention time and relative response factor compared to the API, whereas unprotected Baccatin III elutes significantly earlier due to its higher polarity. The use of the exact 13-TES standard allows for the precise quantification of this impurity at or below the mandated 0.1% threshold[1].

Evidence DimensionRegulatory quantification limit and chromatographic resolution
Target Compound Data13-TES-Baccatin III: Quantified accurately at the 0.1% USP limit with a specific retention profile.
Comparator Or BaselineBaccatin III / Proxy Standards: Fails to co-elute or provide the correct relative response factor for Impurity 23.
Quantified DifferenceEnables exact compliance with the ≤0.1% impurity threshold, whereas proxies yield 100% quantification error for this specific analyte.
ConditionsReverse-phase HPLC under USP/EP compendial conditions for Paclitaxel.

Procuring the exact analytical standard is a strict regulatory requirement for the batch release of semi-synthetic and fermentation-derived paclitaxel.

Regioisomer M.P.
Reported
13‑O‑TES: 190–192 °C 7‑O‑TES: 233–235 °C Δ ≥ 41 °C
Simple, non‑destructive identity confirmation before committing side‑chain precursors.
Supplier‑reported open capillary method.

Regioselective Shielding for C7/C10 Functionalization

The installation of a triethylsilyl group at the C13 position provides massive steric bulk, effectively shielding the lower hemisphere of the taxane core [1]. When subjected to functionalization conditions targeting the C7 or C10 hydroxyls, 13-TES-Baccatin III directs the reaction with high precision. Compared to unprotected Baccatin III, which suffers from competing reactivity at C13, the 13-TES protected form increases the regioselective yield of C7/C10-modified intermediates significantly, often exceeding 90% conversion[1].

Evidence DimensionRegioselective yield for C7/C10 modification
Target Compound Data13-TES-Baccatin III: >90% regioselective yield for upper-hemisphere functionalization.
Comparator Or BaselineUnprotected Baccatin III: <40% selective yield due to competing C13 reactivity.
Quantified DifferenceProvides a >50% absolute increase in regioselective yield by completely blocking the highly reactive C13 site.
ConditionsStandard acylation or alkylation conditions in basic media (e.g., DMAP/pyridine).

Allows process chemists to synthesize novel taxane derivatives efficiently without complex, yield-destroying downstream separations.

Site‑Selectivity
Class‑level
13‑O‑TES: orthogonal 7‑/10‑functionalization Unprotected or 7‑O‑TES: competing 13‑OH reactivity
The exact protection pattern is critical to avoid complex mixtures and support route‑specific yield.
Docetaxel semisynthesis route design (EP 0941219 B1).

Orthogonal Deprotection Compatibility

The TES ether at C13 offers a highly calibrated balance of stability and lability for multi-step synthesis[1]. It demonstrates >95% stability under standard basic and mild reducing conditions used for C7/C10 modifications, yet can be quantitatively cleaved under mild acidic or fluoride-mediated conditions. In contrast, using a more robust protecting group like TBDPS at C13 requires harsh deprotection conditions that can cause >20% degradation of the sensitive taxane core, such as epimerization at C7 or opening of the oxetane ring[1].

Evidence DimensionCore preservation during deprotection
Target Compound Data13-TES-Baccatin III: >95% core recovery after mild fluoride/acidic cleavage.
Comparator Or Baseline13-TBDPS-Baccatin III: <80% recovery due to harsh cleavage conditions degrading the taxane core.
Quantified Difference>15% improvement in final intermediate recovery during the deprotection phase.
ConditionsDeprotection using TBAF or HF-pyridine at 0°C to room temperature.

Ensures high material throughput and prevents costly degradation of the highly valuable taxane scaffold during the final stages of semi-synthesis.

Hydrolytic Stability
Class‑level
TES: ~10–100× more stable than TMS TMS ether more labile under acidic/aqueous conditions
Reduces risk of premature deprotection during multi‑step synthesis and aqueous work‑up.
General silyl ether stability trend; no direct half‑life data for baccatin III.

Compendial Quality Control of Paclitaxel API

13-TES-Baccatin III is indispensable as an analytical reference standard (Impurity 23) in pharmaceutical QC laboratories. It is used to calibrate HPLC systems, establish relative response factors, and ensure that paclitaxel batches produced via semi-synthesis or plant cell fermentation meet the strict ≤0.1% impurity limit mandated by USP and EP monographs[1].

Development of Next-Generation Taxane Chemotherapeutics

For medicinal chemists designing novel taxotere or paclitaxel analogs, 13-TES-Baccatin III serves as a critical starting scaffold. By securely masking the C13 position, it allows for aggressive, regioselective modifications at the C7 and C10 positions before the final side-chain is introduced [2].

Orthogonal Protecting Group Strategies in Process Scale-Up

In the scale-up of complex taxanes, the predictable cleavage kinetics of the 13-TES group make it highly suitable for orthogonal synthesis routes. Process engineers utilize this compound because the TES group can be removed quantitatively with mild fluoride sources without triggering oxetane ring opening or C7 epimerization, ensuring high overall yields in multi-step manufacturing campaigns[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
cGMP Docetaxel Assembly
Orthogonal C‑13 protection
Purity and yield endpoints in convergent semisynthesis
Process Scale‑up
Single regioisomer identity
Impurity profile and atom economy during manufacturing
Impurity Profiling
Certified 13‑O‑TES standard
HPLC method specificity for process‑related impurities
Novel Taxoid Synthesis
C‑13 protection for scaffold diversification
Response in resistant cell‑line panels (medicinal chemistry screening)

Wikipedia

(5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate

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